

2,2-Dimethylpiperidin-4-ol hydrochloride physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-Dimethylpiperidin-4-ol hydrochloride

Cat. No.: B1398428

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An In-depth Technical Guide to the Physicochemical Properties of **2,2-Dimethylpiperidin-4-ol Hydrochloride**

Introduction

2,2-Dimethylpiperidin-4-ol hydrochloride is a heterocyclic organic compound featuring a piperidine core. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids due to its favorable pharmacological and pharmacokinetic properties.^[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed overview of the core physicochemical properties of **2,2-Dimethylpiperidin-4-ol hydrochloride**, the analytical methodologies for its characterization, and essential handling information.

As a substituted piperidine, this compound is a valuable building block in organic synthesis. It is particularly utilized as a key intermediate in the development of active pharmaceutical ingredients (APIs), especially those targeting neurological disorders.^[2] The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, which are critical attributes for handling and for use in various synthetic and biological applications.

Molecular Structure:

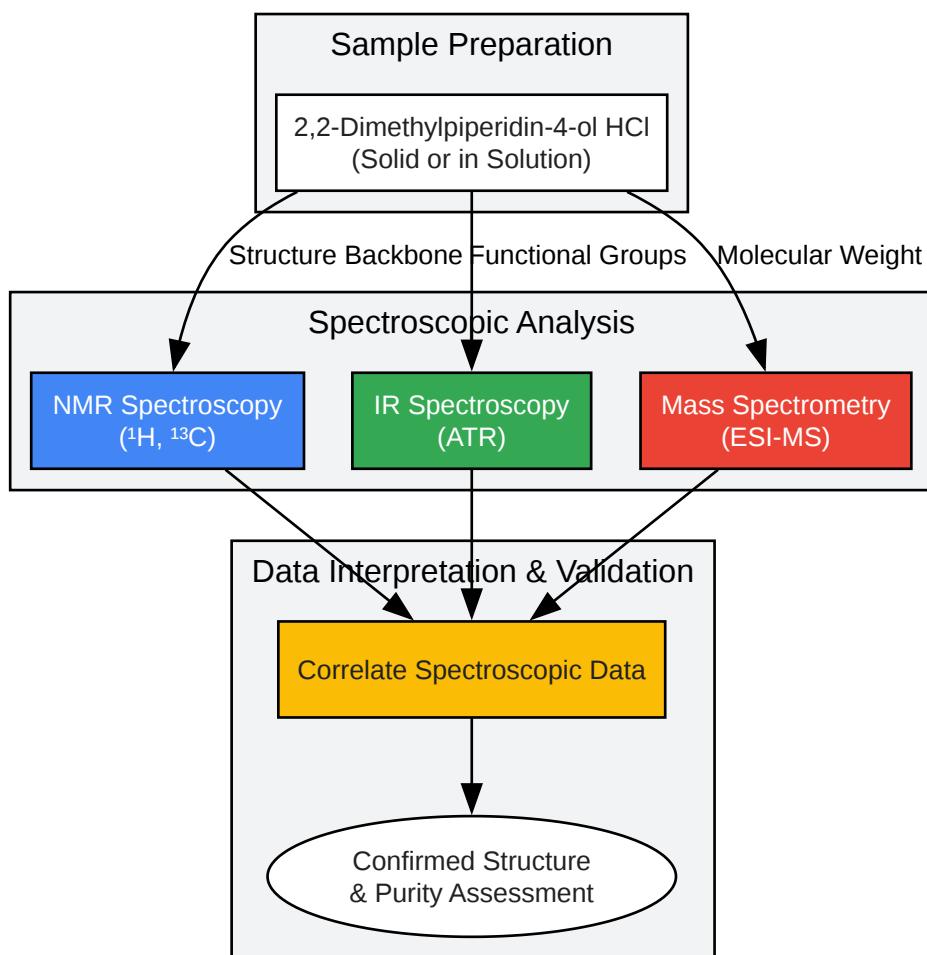
Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in research and development. They dictate storage conditions, solvent selection for reactions and analysis, and formulation strategies.

Property	Data	Source
CAS Number	1420671-18-6	[3]
Molecular Formula	C ₇ H ₁₆ ClNO	[3]
Molecular Weight	165.66 g/mol	[3]
Appearance	Expected to be a white to off-white crystalline solid.	Inferred from analogs[4]
Melting Point	Specific data not widely published. The free base (2,2-Dimethylpiperidin-4-ol) has a reported melting point of 78 °C.[5] The hydrochloride salt is expected to have a significantly higher melting point.	[5]
Solubility	As a hydrochloride salt, high solubility is expected in polar protic solvents such as water, methanol, and ethanol.	Inferred from chemical principles
Storage	Store under an inert atmosphere (nitrogen or argon) at 2–8 °C in a dry, well-ventilated place.[5][6]	[5][6]

Structural Elucidation and Purity Assessment

A multi-technique analytical approach is essential for unequivocally confirming the structure and assessing the purity of **2,2-Dimethylpiperidin-4-ol hydrochloride**. The combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecule's identity and integrity.



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Caption: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.

- Expertise & Experience: For **2,2-Dimethylpiperidin-4-ol hydrochloride**, ¹H NMR is used to map the proton environment, while ¹³C NMR confirms the carbon skeleton. The hydrochloride form means the amine is protonated, which can affect the chemical shifts of adjacent protons compared to the free base. Deuterated solvents like D₂O, CD₃OD, or DMSO-d₆ are typically used. In D₂O, the acidic OH and NH protons will exchange with deuterium and become invisible, simplifying the spectrum and confirming their presence.

Experimental Protocol (¹H and ¹³C NMR):

- Sample Preparation: Accurately weigh 5-10 mg of **2,2-Dimethylpiperidin-4-ol hydrochloride** and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄) in a clean NMR tube.
- Instrument Setup: Load the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition:
 - Acquire a ¹H NMR spectrum. Expected signals include:
 - A sharp singlet in the ~1.0-1.5 ppm region, integrating to 6H, corresponding to the two equivalent methyl groups at the C2 position.
 - A series of multiplets between ~1.5-2.0 ppm and ~2.8-3.5 ppm for the six piperidine ring protons.
 - A multiplet around ~3.6-4.0 ppm for the proton on the carbon bearing the hydroxyl group (C4-H).
 - Acquire a broadband proton-decoupled ¹³C NMR spectrum. Expected signals would correspond to the 5 distinct carbon environments in the molecule (2 methyls, 4 ring carbons).
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to residual solvent peaks).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method used to identify the presence of key functional groups.

- Expertise & Experience: The key insight from an IR spectrum is the confirmation of the hydroxyl (-OH) and the secondary ammonium (-NH₂⁺-) groups. The N-H stretch in the

hydrochloride salt will appear as a broad band, often superimposed on the C-H stretching region, which is distinct from the sharper N-H stretch of a free amine.

Experimental Protocol (Attenuated Total Reflectance - ATR-IR):

- Instrument Preparation: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid **2,2-Dimethylpiperidin-4-ol hydrochloride** powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
- Data Acquisition: Collect the sample spectrum. Characteristic absorption bands to look for include:
 - $\sim 3200\text{-}3500\text{ cm}^{-1}$: Broad peak, O-H stretch.
 - $\sim 2700\text{-}3000\text{ cm}^{-1}$: Broad, strong bands, N-H stretch of the ammonium salt.
 - $\sim 2850\text{-}2960\text{ cm}^{-1}$: C-H stretching from the methyl and methylene groups.
 - $\sim 1000\text{-}1100\text{ cm}^{-1}$: C-O stretch.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule, thereby confirming its molecular weight.

- Expertise & Experience: Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile salt. The analysis will be performed in positive ion mode. The instrument will detect the protonated free base, $[\text{M}+\text{H}]^+$, where 'M' is the mass of the neutral 2,2-Dimethylpiperidin-4-ol ($\text{C}_7\text{H}_{15}\text{NO}$, MW = 129.20). The expected m/z value would be approximately 130.12.

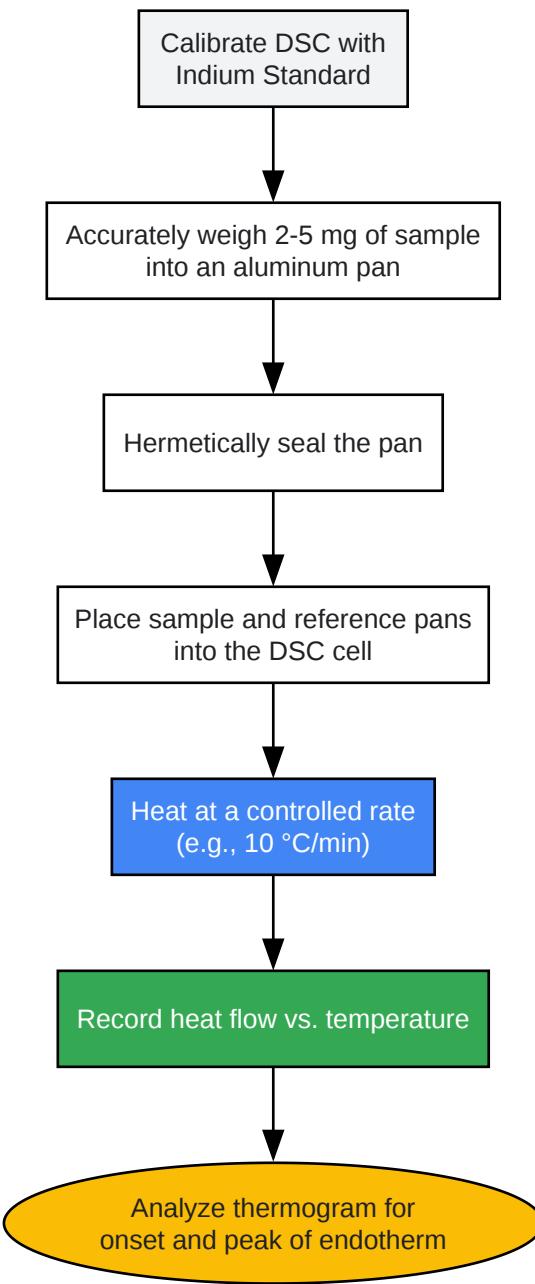
Experimental Protocol (ESI-MS):

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
- Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 μ L/min).
- Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).
- Data Analysis: Identify the peak corresponding to the protonated molecule $[C_7H_{15}NO + H]^+$ at $m/z \approx 130.12$.

Thermal Analysis: Melting Point Determination

The melting point is a fundamental physical property that serves as a crucial indicator of a crystalline solid's purity.

- Trustworthiness: A sharp melting range (typically < 2 °C) is indicative of a high-purity compound. Impurities tend to depress and broaden the melting range. While a traditional melting point apparatus can be used, Differential Scanning Calorimetry (DSC) provides a more quantitative and reproducible measurement of the melting endotherm.



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Caption: Workflow for melting point analysis by DSC.

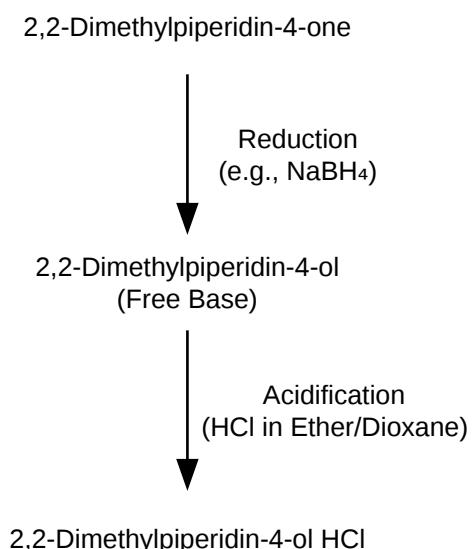
Experimental Protocol (DSC):

- Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.

- Sample Preparation: Accurately weigh 2-5 mg of **2,2-Dimethylpiperidin-4-ol hydrochloride** into a tared aluminum DSC pan. Crimp a lid onto the pan to seal it.
- Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
- Data Interpretation: The melting point is determined from the resulting thermogram. The onset of the endothermic peak is typically reported as the melting point.

Synthesis Context

Understanding the synthesis of **2,2-Dimethylpiperidin-4-ol hydrochloride** provides context for potential impurities and the rationale for its salt form. A common synthetic route involves the reduction of the corresponding ketone, 2,2-dimethylpiperidin-4-one, followed by salt formation. The final step of purification often involves treatment with hydrochloric acid, which protonates the basic piperidine nitrogen, yielding the stable, crystalline hydrochloride salt.^{[4][7]}



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Caption: Plausible synthetic pathway.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. The following information is synthesized from safety data sheets of analogous piperidine derivatives.[8][9]

- Hazard Statements: Based on related compounds, may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat when handling this chemical.[9]
- Handling:
 - Use only in a well-ventilated area or under a chemical fume hood.[6]
 - Avoid breathing dust, fumes, or vapors.[9]
 - Take precautionary measures against static discharge.[8]
 - Avoid contact with skin and eyes.
- Storage:
 - Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]
 - Store away from incompatible materials such as strong oxidizing agents and strong acids. [10]
- First Aid Measures:
 - Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[8]
 - Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[8]
 - Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

- Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
[\[8\]](#)

Conclusion

2,2-Dimethylpiperidin-4-ol hydrochloride is a key synthetic intermediate with well-defined structural features. Its characterization relies on a suite of standard analytical techniques, including NMR for structural confirmation, IR for functional group identification, and MS for molecular weight verification. Thermal analysis by DSC provides a reliable measure of its melting point and purity. Adherence to proper safety and handling protocols is essential when working with this compound. This guide provides the foundational technical knowledge required for its effective and safe use in research and pharmaceutical development.

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- To cite this document: BenchChem. [2,2-Dimethylpiperidin-4-ol hydrochloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1398428#2-2-dimethylpiperidin-4-ol-hydrochloride-physical-properties\]](https://www.benchchem.com/product/b1398428#2-2-dimethylpiperidin-4-ol-hydrochloride-physical-properties)

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